molecular formula C8H3BrN2O B12858628 4-Bromo-2-cyanobenzo[d]oxazole

4-Bromo-2-cyanobenzo[d]oxazole

Cat. No.: B12858628
M. Wt: 223.03 g/mol
InChI Key: ANEDOFBUZPYOTK-UHFFFAOYSA-N
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Description

4-Bromo-2-cyanobenzo[d]oxazole (CAS 1806517-33-8) is a high-value chemical building block with significant utility in medicinal chemistry and organic synthesis. This compound features a benzo[d]oxazole core structure that is doubly functionalized with a bromo substituent at the 4-position and a nitrile group at the 2-position . The benzoxazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities, which include antimicrobial, anticancer, and antitubercular properties . The presence of the bromine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the rapid diversification of the molecular scaffold . Concurrently, the electron-withdrawing nitrile group serves as a versatile functional handle that can be transformed into other valuable chemical groups, including amides, amidines, esters, and carboxylic acids, or can participate in cycloaddition reactions . This unique combination of reactive handles makes this compound a critical intermediate for constructing more complex heterocyclic systems and for the design of potential therapeutic agents targeting metabolic, inflammatory, and neurodegenerative diseases . The product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. It should be handled by qualified professionals in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-benzoxazole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEDOFBUZPYOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Cyanobenzo D Oxazole and Its Precursors

Building the Benzo[d]oxazole Core

The formation of the benzo[d]oxazole nucleus is a critical step, and several synthetic pathways have been developed to achieve this. These methods often begin with derivatives of 2-aminophenol and employ a range of cyclization strategies.

Cyclization Strategies with 2-Aminophenol Derivatives

Derivatives of 2-aminophenol are common starting materials for the synthesis of benzoxazoles. These strategies involve the reaction of the amino and hydroxyl groups of the 2-aminophenol with a carbon electrophile, which then undergoes cyclization to form the oxazole (B20620) ring.

One effective method for introducing the 2-cyano group involves the use of electrophilic cyanating agents. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a safer and more stable alternative to hazardous reagents like cyanogen bromide. organic-chemistry.orgresearchgate.net This reagent reacts with substituted 2-aminophenols in the presence of a base, such as lithium hexamethyldisilazide (LiHMDS), to yield 2-aminobenzoxazole derivatives. organic-chemistry.org The reaction proceeds under mild conditions and offers high yields and operational simplicity. organic-chemistry.org The byproduct of this reaction, N-phenyl-p-toluenesulfonamide, is environmentally benign. researchgate.net Mechanistically, the reaction is believed to involve the electrophilic attack of the cyanating agent on the 2-aminophenol.

Another approach involves the use of triflic anhydride (Tf2O) and 2-fluoropyridine to activate a tertiary amide. This is followed by nucleophilic addition of a 2-aminophenol, intramolecular cyclization, and elimination to furnish the 2-substituted benzoxazole (B165842). nih.gov

ReagentBase/PromoterKey Features
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)Lithium hexamethyldisilazide (LiHMDS)Non-hazardous, high yields, mild conditions. organic-chemistry.org
Triflic anhydride (Tf2O)2-FluoropyridineCascade reaction involving amide activation. nih.gov

One-pot syntheses are highly efficient as they reduce the need for purification of intermediates, saving time and resources. For the synthesis of 2-substituted benzoxazoles, a one-pot procedure can involve the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure. This method demonstrates a broad substrate scope and produces good yields.

Silver-catalyzed reactions are valued for their high efficiency and selectivity. nih.gov A silver-catalyzed tandem condensation reaction provides a route to 2-(phenylsulphinyl)benzo[d]oxazole derivatives from substituted 2-aminophenols, formaldehyde, and substituted benzenethiols. nih.govrsc.org This method operates under mild conditions and is economically viable for forming C(sp2)–sulphoxide bonds. nih.govrsc.org Another silver-based method utilizes silver carbonate to synthesize benzoxazoles from imines, a process that is tolerant of various functional groups and reaction conditions. researchgate.net

N-Deprotonation–O-SNAr Cyclization from Anilide Intermediates

A distinct approach to the benzo[d]oxazole core is through an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence. mdpi.com This method starts with anilide precursors derived from 2-fluorobenzaldehydes, which are activated for SNAr ring closure by electron-withdrawing groups at the C5 position. mdpi.com The anilide is deprotonated at the nitrogen using a base like potassium carbonate in anhydrous DMF. mdpi.com The resulting delocalized anion then undergoes intramolecular cyclization from the amide oxygen to form the benzo[d]oxazole ring in high yields. mdpi.com The reaction temperature required for cyclization is dependent on the strength of the activating group on the SNAr acceptor ring. mdpi.com

Activating GroupReaction Temperature (°C)Reaction Time (h)
Nitro901
Cyano1151
Methoxycarbonyl1202
Trifluoromethyl1303

Metal-Catalyzed Condensation Routes

Metal catalysts are frequently employed to facilitate the condensation reactions that lead to benzoxazoles. Nano-NiFe2O4 has been reported as an effective catalyst for the direct synthesis of benzoxazoles from nitroarenes and aromatic aldehydes under microwave irradiation. researchgate.netresearchgate.net This method involves a cascade hydrogenation of the nitroarene to an amine, followed by condensation with the aldehyde. researchgate.net The use of microwave irradiation significantly reduces reaction times, and the nano-catalyst can be reused. researchgate.netresearchgate.net Similarly, magnetic copper ferrite nanoparticles have been used as a recyclable catalyst for the synthesis of benzoxazole derivatives in water, offering an environmentally friendly approach. jsynthchem.com

Regioselective Introduction of the Bromo-Substituent at the C4 Position

The introduction of a bromine atom at the C4 position of the benzo[d]oxazole nucleus is a critical step in the synthesis of the target compound. This can be achieved through several synthetic routes, each with its own advantages and limitations.

Electrophilic aromatic bromination is a fundamental method for the halogenation of aromatic rings. In the context of the benzo[d]oxazole system, the regioselectivity of bromination is influenced by the electronic properties of the heterocyclic ring and any existing substituents. The benzo[d]oxazole ring is an electron-rich system, making it susceptible to electrophilic attack. However, achieving selective bromination at the C4 position can be challenging due to the presence of other reactive sites.

Common brominating agents such as N-bromosuccinimide (NBS) are often employed for such transformations. The reaction conditions, including the choice of solvent and temperature, play a crucial role in directing the regiochemical outcome. For instance, the bromination of a related heterocyclic system, benzo[1,2-d:4,5-d′]bis( dntb.gov.uarsc.orgnih.govthiadiazole), with excess bromine in hydrobromic acid at 80°C for 12 hours resulted in the formation of a single mono-brominated product in a 60% yield, demonstrating the feasibility of selective halogenation on a benzofused heterocyclic system rsc.orgmdpi.com. While NBS was found to be unreactive with this specific tricycle in solvents like chloroform and DMF, its utility in brominating other aromatic systems is well-documented rsc.orgmdpi.com.

Brominating AgentSubstrateConditionsOutcomeReference
N-Bromosuccinimide (NBS)Benzo[1,2-d:4,5-d′]bis( dntb.gov.uarsc.orgnih.govthiadiazole)CHCl3 or DMF, rt or heatNo reaction rsc.orgmdpi.com
Bromine (Br2)Benzo[1,2-d:4,5-d′]bis( dntb.gov.uarsc.orgnih.govthiadiazole)HBr, 80°C, 12hMono-brominated product (60% yield) rsc.orgmdpi.com

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. This method relies on the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium species can then be trapped with an electrophile, such as a bromine source, to introduce a substituent at the desired position baranlab.orgnih.govharvard.edu.

In the case of benzo[d]oxazole, the nitrogen atom of the oxazole ring can act as a DMG, directing lithiation to the C2 position. However, to achieve C4-functionalization, a directing group at a different position or a substrate with a pre-existing substituent that favors C4-lithiation would be necessary. The relative directing ability of various functional groups has been extensively studied, with O-carbamates being among the most powerful DMGs nih.gov. While direct C4-lithiation of the parent benzo[d]oxazole is not straightforward, this strategy remains a viable option for appropriately substituted precursors. Once the C4-lithiated intermediate is formed, it can be quenched with an electrophilic bromine source like 1,2-dibromoethane or hexabromoethane to yield the 4-bromo derivative.

Benzo[d]oxazol-2(3H)-ones are important precursors and intermediates in organic synthesis. The selective halogenation of these compounds can provide access to a range of functionalized benzo[d]oxazoles. While direct C4-halogenation of the benzo[d]oxazol-2(3H)-one ring system is not extensively documented, general principles of electrophilic aromatic substitution on related systems can be considered.

The reactivity of the benzene (B151609) ring in benzo[d]oxazol-2(3H)-one is influenced by the electronic effects of both the lactam and the fused oxazole ring. The development of regioselective halogenation protocols would likely involve the careful selection of a halogenating agent and reaction conditions to favor substitution at the C4 position over other positions (C5, C6, and C7). Metal-free regioselective halogenation of other nitrogen-containing heterocycles, such as 2H-indazoles, has been achieved using N-halosuccinimides, offering a potential avenue for the selective halogenation of benzo[d]oxazol-2(3H)-ones nih.gov.

Introduction of the Cyano-Substituent at the C2 Position

The introduction of a cyano group at the C2 position of the benzo[d]oxazole ring is another key transformation. This can be accomplished through various synthetic approaches, including direct cyclization methods or post-cyclization functionalization.

One of the most direct methods for the synthesis of 2-cyanobenzo[d]oxazoles involves the cyclization of o-aminophenol precursors with a reagent that provides the C2 carbon and the nitrile group. A common approach for the synthesis of 2-aminobenzoxazoles is the reaction of o-aminophenols with cyanogen bromide (BrCN) nih.govresearchgate.net. While this method yields the 2-amino derivative, modifications or alternative cyanating agents could potentially lead to the formation of the 2-cyano analogue.

Another strategy involves the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a non-hazardous electrophilic cyanating agent, in the presence of a Lewis acid like BF3·Et2O nih.govresearchgate.netnih.gov. This reaction has been shown to produce 2-aminobenzoxazoles, but the underlying mechanism involving the transfer of a "CN+" equivalent suggests that under different conditions or with different workups, the formation of a 2-cyanobenzo[d]oxazole might be feasible.

PrecursorCyanating AgentConditionsPrimary ProductReference
o-aminophenolCyanogen bromide (BrCN)Various2-Aminobenzoxazole nih.govresearchgate.net
o-aminophenolN-cyano-N-phenyl-p-toluenesulfonamide (NCTS)BF3·Et2O, 1,4-dioxane, reflux2-Aminobenzoxazole nih.govresearchgate.netnih.gov

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex organic molecules. While direct C-H cyanation of the benzo[d]oxazole ring at the C2 position is a potential route, a more established strategy involves the C-H functionalization of an acyclic precursor followed by intramolecular cyclization.

A notable example of this approach is the synthesis of 2-cyanobenzothiazoles, the sulfur analogues of 2-cyanobenzo[d]oxazoles. This synthesis is achieved through a palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides. This reaction proceeds in the presence of an inorganic additive like potassium iodide and air as an oxidant nih.gov. Given the mechanistic similarities between the formation of benzoxazoles and benzothiazoles, it is highly plausible that a similar strategy could be employed for the synthesis of 2-cyanobenzo[d]oxazoles from the corresponding N-arylcyanoformamides derived from o-aminophenols. This would involve a palladium-catalyzed C-H activation of the aniline ring ortho to the hydroxyl group, followed by intramolecular cyclization with the cyanoformamide moiety to construct the 2-cyanobenzo[d]oxazole core.

Functional Group Interconversions to Afford the Cyano Moiety

The introduction of the cyano group at the 2-position of the 4-bromobenzoxazole scaffold is a key transformation. This is typically achieved through functional group interconversion, starting from a more readily accessible precursor. Common strategies include the Sandmeyer reaction of a 2-aminobenzoxazole precursor or the nucleophilic substitution of a 2-halobenzoxazole.

One of the most established methods for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction . wikipedia.orgnih.gov This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. wikipedia.org In the context of 4-Bromo-2-cyanobenzo[d]oxazole synthesis, this would involve the diazotization of 2-amino-4-bromobenzo[d]oxazole. The reaction proceeds by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then reacted with copper(I) cyanide, which facilitates the displacement of the diazonium group with a cyanide ion, yielding the desired 2-cyanobenzoxazole. wikipedia.org The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.

An alternative approach involves the cyanation of a 2-halo-4-bromobenzo[d]oxazole precursor , most commonly a 2-chloro or 2-bromo derivative. This nucleophilic aromatic substitution reaction typically employs a metal cyanide salt, such as potassium cyanide or copper(I) cyanide. Palladium-catalyzed cyanation reactions, using reagents like zinc cyanide, have also become a powerful tool for this transformation, often offering milder reaction conditions and broader substrate scope. Nickel-catalyzed cyanations using less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are also being developed as safer alternatives. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and avoiding side reactions.

The following table summarizes representative conditions for these cyanation strategies.

PrecursorReagents and ConditionsProductKey Features
2-Amino-4-bromobenzo[d]oxazole1. NaNO₂, HCl, 0-5 °C 2. CuCNThis compoundClassic Sandmeyer reaction conditions.
2-Chloro-4-bromobenzo[d]oxazoleKCN, DMSO, heatThis compoundNucleophilic aromatic substitution.
2-Bromo-4-bromobenzo[d]oxazolePd(0) catalyst, Zn(CN)₂, solvent, heatThis compoundPalladium-catalyzed cyanation.
2-Bromo-4-bromobenzo[d]oxazoleNi(II) catalyst, ligand, K₄[Fe(CN)₆], biphasic solvent, heatThis compoundUse of a less toxic cyanide source. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzoxazoles to minimize environmental impact and enhance safety and efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. eurekaselect.comscienceandtechnology.com.vn Several catalyst-free and microwave-assisted protocols have been developed for the synthesis of the benzoxazole core, which could be adapted for the synthesis of precursors to this compound.

For instance, the direct coupling of 2-aminophenols with carboxylic acids can be achieved under microwave irradiation in the absence of a catalyst and solvent. thieme-connect.com This method offers a significant green advantage by eliminating the need for catalysts and volatile organic solvents. While not directly yielding the 2-cyano functionality, this approach can be used to synthesize 4-bromo-2-arylbenzo[d]oxazoles, which could potentially be converted to the target compound.

A study by Naeimi et al. reported a catalyst-free, microwave-promoted one-pot synthesis of 2-aryl benzoxazoles using manganese dioxide as an oxidant under mild conditions. eurekaselect.com Another highly efficient, catalyst-free, microwave-assisted procedure has been developed for synthesizing functionalized benzoxazole scaffolds in green media like water. rsc.org

The table below presents some examples of microwave-assisted synthesis of benzoxazole derivatives.

ReactantsConditionsProductYieldReference
2-Aminophenol, Carboxylic AcidMicrowave, catalyst-free, solvent-free2-Substituted benzoxazoleGood thieme-connect.com
2-Amino-4-methylphenol, Aromatic AldehydesMicrowave, I₂, solvent-free2,5-Disubstituted benzoxazole67-90% scienceandtechnology.com.vn
2-Aminophenols, AldehydesMicrowave, PIFA, one-pot2-Substituted benzoxazolesGood to excellent ias.ac.in

The introduction of the bromo substituent at the 4-position of the benzoxazole ring is a critical step in the synthesis of the target compound. Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. Green chemistry seeks to replace such hazardous reagents with more environmentally benign alternatives.

Oxidative bromination is a greener approach that utilizes a bromide salt (e.g., NaBr or KBr) in conjunction with an oxidant. researchgate.net This in-situ generation of the active brominating species is more atom-economical and avoids the handling of liquid bromine. Common oxidants include hydrogen peroxide, which produces water as the only byproduct, making the process very clean. nih.gov Photocatalytic oxidative benzylic bromination with hydrobromic acid and hydrogen peroxide has been shown to be a green process for the synthesis of benzyl bromides and could be adapted for aromatic bromination. nih.gov

These methods can be applied to a suitable precursor, such as a 2-cyanophenolic intermediate, before the cyclization to form the benzoxazole ring. The choice of reaction conditions, including the solvent and catalyst (if any), is crucial for achieving high regioselectivity and yield.

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.net They can also act as catalysts in various organic transformations. In the synthesis of benzoxazoles, ionic liquids have been used as both the solvent and catalyst, facilitating the reaction and allowing for easy separation and reuse of the catalytic system. For example, Brønsted acidic ionic liquid gels have been used as efficient and reusable heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions. nih.gov

The use of recyclable catalysts is another cornerstone of green chemistry. Magnetic nanoparticles functionalized with catalytic species are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet. nih.govnanomaterchem.com For instance, a magnetic nanomaterial-supported Lewis acidic ionic liquid has been reported as a green and recyclable catalyst for the synthesis of benzoxazoles under solvent-free ultrasound irradiation. nih.gov Similarly, copper(II) ferrite nanoparticles have been employed as a recyclable catalyst for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org

The following table highlights some examples of the use of ionic liquids and recyclable catalysts in benzoxazole synthesis.

CatalystReactionConditionsKey AdvantagesReference
Brønsted Acidic Ionic Liquid Gel2-Aminophenols + BenzaldehydesSolvent-free, 130 °CReusable catalyst, high yields, simple work-up. nih.gov
Fe₃O₄-supported Lewis Acidic Ionic Liquid2-Aminophenols + Aromatic AldehydesSolvent-free, ultrasound, 70 °CRecyclable magnetic catalyst, green conditions. nih.gov
Copper(II) Ferrite NanoparticlesN-(2-halophenyl)benzamides-Magnetically recoverable and reusable catalyst. organic-chemistry.org
Ionic Liquid [Bmim]PF₆-Solvent-freeEnvironmentally benign reaction medium. researchgate.net

Reactivity and Advanced Chemical Transformations of 4 Bromo 2 Cyanobenzo D Oxazole

Reactions at the Bromine-Substituted C4 Position

The bromine atom at the C4 position is the primary site for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions. Transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution are the principal strategies employed for its functionalization.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium and copper catalysts are instrumental in mediating the formation of new bonds at the C4 position. These reactions are valued for their broad substrate scope and functional group tolerance. While specific examples for 4-bromo-2-cyanobenzo[d]oxazole are not extensively documented, the reactivity can be inferred from analogous bromo-substituted heterocyclic systems.

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, pairing an organoboron reagent with an organic halide. libretexts.orgyonedalabs.com This palladium-catalyzed reaction is highly effective for the arylation and vinylation of bromo-substituted heterocycles. libretexts.org The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In analogous systems, such as 4-bromo-2,4'-bithiazoles, Suzuki-Miyaura reactions have been successfully performed with various arylboronic acids to yield biaryl products. rsc.org These reactions typically employ a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as potassium acetate (B1210297) in an anhydrous solvent like dioxane. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Analogous Bromo-Heterocycles Data derived from studies on structurally similar compounds.

Aryl Halide (Analogue)Boronic AcidCatalystLigandBaseSolventTemperature (°C)Yield (%)
4-bromo-2,4'-bithiazole derivativePhenylboronic acidPd(OAc)₂dppfKOAc1,4-Dioxane110High
N-substituted 4-bromo-7-azaindole(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂-K₂CO₃DMFRefluxModerate
BromobenzenePhenylboronic acid(NHC)₂PdBr₂-KOHH₂O/2-Propanol82Up to 98%

The Sonogashira coupling provides a powerful method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org The reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step. nih.gov

Studies on related bromo-heterocyclic compounds, such as 4-bromo-6H-1,2-oxazines, have demonstrated successful Sonogashira couplings with terminal alkynes like phenylacetylene. researchgate.net These transformations are often carried out under mild conditions, using catalysts such as PdCl₂(PPh₃)₂ and CuI in a solvent system like toluene (B28343) with triethylamine (B128534) as the base. researchgate.net Copper-free Sonogashira protocols have also been developed, often requiring alternative ligands or reaction conditions. nih.govpitt.edu

Table 2: Representative Conditions for Sonogashira Coupling on Analogous Bromo-Heterocycles Data derived from studies on structurally similar compounds.

Aryl Halide (Analogue)AlkynePd CatalystCu Co-catalystBaseSolventTemperatureYield (%)
4-bromo-6H-1,2-oxazine derivativePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTolueneRoom Temp.Good
Aryl BromideTerminal AlkynePd(OAc)₂NoneEt₃NMeCN/H₂ORoom Temp.High
4-IodoanisolePhenylacetyleneNoneCuIK₂CO₃Water100 °CGood

Beyond C-C bond formation, the C4-bromo position is amenable to forming C-N and C-O bonds through reactions like the Buchwald-Hartwig amination and Ullmann condensation. These reactions are crucial for synthesizing molecules with applications in medicinal chemistry and materials science.

Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) allows for the arylation of a wide range of amines. beilstein-journals.orgresearchgate.net For instance, N-substituted 4-bromo-7-azaindoles have been successfully coupled with various amines and amides using a palladium catalyst like Pd₂(dba)₃ with a specialized ligand such as Xantphos. beilstein-journals.org

Copper-catalyzed C-O coupling, a variant of the Ullmann reaction, is effective for forming aryl ethers. rsc.org These reactions can be performed with aryl bromides and various alcohols or phenols, often using a copper(II) catalyst like CuCl₂ with a base such as K₂CO₃, sometimes with the alcohol itself serving as the solvent. rsc.org

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Benzo[d]oxazole Ring

The presence of the electron-withdrawing 2-cyano group on the benzo[d]oxazole ring is expected to activate the C4-position towards nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient carbon bearing the bromine atom, forming a resonance-stabilized Meisenheimer intermediate. nih.gov Subsequent departure of the bromide ion yields the substituted product.

The reactivity of this compound in SNAr reactions can be compared to that of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netbeilstein-journals.orgresearchgate.netthiadiazole), another heterocyclic system with strong electron-withdrawing character. researchgate.netnih.gov This analogue readily undergoes substitution with various N-nucleophiles like morpholine, piperidine, and aniline, typically by heating in a polar aprotic solvent such as DMF. nih.gov The reaction rates are influenced by the nucleophilicity of the amine and the reaction temperature. nih.gov It is anticipated that this compound would exhibit similar reactivity with O-, S-, and N-based nucleophiles under appropriate conditions.

Transformations at the Cyano-Substituted C2 Position

The cyano group at the C2 position is a versatile functional handle that can be converted into several other important chemical moieties. These transformations typically involve hydrolysis, reduction, or cycloaddition reactions.

One of the most common transformations of a nitrile is its hydrolysis to a carboxylic acid. libretexts.orgyoutube.com This can be achieved under either acidic or basic conditions. libretexts.org Heating this compound with an aqueous acid (e.g., HCl) or base (e.g., NaOH) would lead to the formation of 4-bromobenzo[d]oxazole-2-carboxylic acid. libretexts.orgyoutube.com In the case of basic hydrolysis, a final acidification step is required to protonate the carboxylate salt. libretexts.org

Alternatively, the cyano group can be reduced to a primary amine. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would convert this compound into (4-bromobenzo[d]oxazol-2-yl)methanamine, a valuable intermediate for further derivatization.

Nitrile Hydrolysis and Derivatives Formation

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids or their corresponding salts, often through an amide intermediate. pharmaguideline.com

Under acidic conditions, the nitrogen atom of the cyano group in this compound would be protonated, increasing the electrophilicity of the nitrile carbon and facilitating the attack by a weak nucleophile like water. This process leads to the formation of an imidic acid intermediate, which then tautomerizes to 4-Bromo-benzo[d]oxazole-2-carboxamide. Further hydrolysis of the amide under more vigorous conditions would yield 4-Bromobenzo[d]oxazole-2-carboxylic acid.

In a basic medium, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. Subsequent protonation steps would also lead to the formation of the intermediate amide, which is then hydrolyzed to the carboxylate salt. Acidic workup would then provide the final carboxylic acid.

Table 1: Potential Products from Hydrolysis of this compound

Starting Material Reagents and Conditions Expected Intermediate Expected Final Product
This compound H₃O⁺, Δ 4-Bromobenzo[d]oxazole-2-carboxamide 4-Bromobenzo[d]oxazole-2-carboxylic acid

Reductions of the Cyano Group to Amines or Aldehydes

The cyano group of this compound can be selectively reduced to either a primary amine or an aldehyde, depending on the reducing agent employed.

The reduction to a primary amine, (4-Bromobenzo[d]oxazol-2-yl)methanamine, can be achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). pharmaguideline.com The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.

Conversely, the use of a less reactive reducing agent, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile to an imine intermediate. This intermediate is then hydrolyzed upon aqueous workup to furnish the corresponding aldehyde, 4-Bromobenzo[d]oxazole-2-carbaldehyde.

Table 2: Expected Products from the Reduction of this compound

Starting Material Reagent Expected Product Functional Group Transformation
This compound 1. LiAlH₄ 2. H₂O (4-Bromobenzo[d]oxazol-2-yl)methanamine Nitrile to Primary Amine

Nucleophilic Addition Reactions to the Nitrile Functionality

The polarized carbon-nitrogen triple bond of the nitrile group makes the carbon atom electrophilic and susceptible to attack by various nucleophiles. pharmaguideline.com Organometallic reagents, such as Grignard reagents (RMgX), are potent nucleophiles that can add to the nitrile carbon. This addition forms an intermediate imine salt, which upon acidic hydrolysis, yields a ketone. For example, the reaction of this compound with methyl magnesium bromide would be expected to produce 1-(4-Bromobenzo[d]oxazol-2-yl)ethan-1-one after hydrolysis.

Cycloaddition Reactions Involving the Nitrile

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. For instance, the reaction of this compound with an azide, such as sodium azide, could potentially lead to the formation of a tetrazole ring. Similarly, cycloaddition reactions with other 1,3-dipoles can be envisioned to construct a variety of heterocyclic systems attached to the benzoxazole (B165842) core. The intramolecular variant of such cycloadditions is particularly valuable for building fused ring systems. mdpi.com

Functionalization of the Benzo[d]oxazole Ring System

Site-Selective C-H Functionalization (e.g., Rh(III)-Catalyzed)

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of aromatic rings. chim.it Rhodium(III) catalysts, in particular, have been effectively used for the C-H functionalization of various heterocycles, including benzoxazoles. nih.govrsc.org These reactions often proceed with high regioselectivity, which can be controlled by directing groups or the inherent electronic properties of the substrate. For this compound, the nitrogen atom of the oxazole (B20620) ring could act as a directing group, potentially guiding the C-H activation to the C7 position. The specific outcomes of such reactions would depend on the catalyst, ligands, and reaction conditions employed.

Regioselective Aromatic Substitution Patterns

The bromine atom at the C4 position of the benzoxazole ring serves as a handle for various cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is influenced by the electronic nature of the benzoxazole ring and the substituents present. In the case of this compound, the electron-withdrawing nature of the 2-cyano group and the benzoxazole ring itself would activate the aromatic system towards nucleophilic attack.

In SNAr reactions, a nucleophile can displace the bromide. The feasibility and regioselectivity of such substitutions on bromo-substituted thiazoles have been demonstrated, providing a basis for predicting similar reactivity for the analogous benzoxazole system. nih.gov For instance, reaction with amines or other nucleophiles could lead to the substitution of the bromine atom, yielding 4-substituted-2-cyanobenzo[d]oxazole derivatives. The precise conditions would be critical to favor substitution at C4 over potential reactions at the cyano group.

Investigations into Regioselectivity and Stereoselectivity in Reaction Pathways

The regioselectivity of reactions involving this compound is primarily dictated by the electronic nature of the substituents on the benzene (B151609) ring. The oxazole moiety is an electron-withdrawing group, which, along with the cyano group at the 2-position, deactivates the benzene ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution. The bromine atom at the 4-position is a key functional group that can participate in a variety of cross-coupling reactions.

Nucleophilic Aromatic Substitution:

The electron-withdrawing nature of the fused oxazole ring and the cyano group is expected to make the carbon atom attached to the bromine susceptible to nucleophilic attack. However, the position of the bromine atom at C-4 is not as activated as positions ortho or para to strongly electron-withdrawing groups. Therefore, harsh reaction conditions may be required to effect nucleophilic aromatic substitution. When such reactions do occur, they are, by definition, regioselective at the C-4 position where the bromine atom is the leaving group.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 4-position provides a handle for various palladium-catalyzed cross-coupling reactions, which are expected to proceed with high regioselectivity at the C-Br bond. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This would regioselectively form a new carbon-carbon bond at the 4-position.

Stille Coupling: In a Stille coupling, an organotin compound would be used to introduce a new substituent at the C-4 position, again with high regioselectivity.

Heck Coupling: The reaction with an alkene under palladium catalysis would also be expected to occur at the C-4 position.

Buchwald-Hartwig Amination: This reaction would allow for the regioselective formation of a carbon-nitrogen bond at the 4-position by coupling with an amine.

The general mechanism for these cross-coupling reactions involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. The regioselectivity is inherent to the position of the halogen.

Stereoselectivity:

Investigations into the stereoselectivity of reactions involving this compound would be relevant if a new chiral center is formed during a reaction. For instance, in a Heck coupling reaction, if the incoming alkene is prochiral, the formation of a new stereocenter could potentially be controlled by the use of chiral ligands on the palladium catalyst. Similarly, if a nucleophilic addition were to occur on a substituent introduced at the 4-position, the stereochemical outcome would depend on the nature of the reactant and the reaction conditions.

Without specific experimental data for this compound, a detailed discussion of stereoselectivity remains speculative. However, it is a critical consideration in the synthesis of complex, biologically active molecules.

Table of Expected Regioselective Reactions:

Reaction TypeCoupling PartnerExpected ProductRegioselectivity
Suzuki-Miyaura CouplingR-B(OH)₂4-R-2-cyanobenzo[d]oxazoleHigh for C-4 position
Stille CouplingR-Sn(Alkyl)₃4-R-2-cyanobenzo[d]oxazoleHigh for C-4 position
Heck CouplingAlkene4-(alkenyl)-2-cyanobenzo[d]oxazoleHigh for C-4 position
Buchwald-Hartwig AminationR-NH₂4-(amino)-2-cyanobenzo[d]oxazoleHigh for C-4 position
Nucleophilic Aromatic SubstitutionNu⁻4-Nu-2-cyanobenzo[d]oxazoleHigh for C-4 position

Detailed Research Findings:

As of the current literature survey, detailed research findings specifically investigating the regioselectivity and stereoselectivity of reaction pathways for this compound are not available. The information presented is based on established principles of organic chemistry and the known reactivity of analogous heterocyclic compounds. Further experimental work is required to fully elucidate the reactivity of this specific compound and to develop stereoselective transformations.

Based on a comprehensive search for scientific literature, there is currently no specific published research available on the computational and theoretical investigations of "this compound" that aligns with the detailed outline provided. Studies focusing on Density Functional Theory (DFT) calculations, molecular orbital analysis, spectroscopic predictions, and reaction mechanism elucidation for this particular compound could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while strictly adhering to the specified compound and outline. Constructing the article would require data that is not present in the accessible scientific domain.

Computational and Theoretical Investigations of 4 Bromo 2 Cyanobenzo D Oxazole

Supramolecular Interactions and Self-Assembly Propensities

While direct computational and theoretical studies on the supramolecular interactions and self-assembly of 4-Bromo-2-cyanobenzo[d]oxazole are not extensively available in the current body of scientific literature, its structural features suggest a propensity for a variety of non-covalent interactions. The presence of a bromine atom, a cyano group, and an aromatic benzoxazole (B165842) system provides multiple sites for intermolecular bonding, which are crucial in the formation of larger, ordered structures in the solid state.

The bromine atom on the benzoxazole ring is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. In the case of this compound, the bromine atom could form halogen bonds with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the cyano group or the oxygen or nitrogen atoms of the oxazole (B20620) ring. The strength of these interactions can be influenced by the presence of other substituents on the aromatic ring.

The planar aromatic benzoxazole core of the molecule facilitates π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, molecules of this compound could arrange in parallel or offset geometries to maximize these stabilizing interactions, leading to the formation of one-dimensional stacks or two-dimensional sheets.

A summary of the potential supramolecular interactions for this compound is presented in the table below.

Interaction TypeDonor/Acceptor SitesPotential Role in Self-Assembly
Halogen Bonding Bromine atom (donor); Nitrogen (cyano), Oxygen/Nitrogen (oxazole) (acceptors)Directional control of molecular packing, formation of linear or networked structures.
π-π Stacking Benzoxazole aromatic systemFormation of columnar stacks or layered arrangements, contributing to crystal density and stability.
Dipole-Dipole Interactions Cyano groupAlignment of molecules to optimize electrostatic interactions, influencing lattice energy.

Further computational modeling, such as density functional theory (DFT) calculations and molecular dynamics simulations, would be invaluable in elucidating the specific nature and relative strengths of these interactions for this compound. Such studies could predict the most stable crystal packing arrangements and provide insight into the molecule's potential for forming complex supramolecular architectures.

Advanced Applications of 4 Bromo 2 Cyanobenzo D Oxazole and Its Derivatives in Chemical Sciences

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The strategic placement of both a halogen (bromine) and a cyano group on the benzoxazole (B165842) core endows 4-Bromo-2-cyanobenzo[d]oxazole with significant potential as a versatile intermediate in the field of complex organic synthesis. These functional groups offer orthogonal reactivity, allowing for selective and sequential modifications to build intricate molecular frameworks.

The aryl bromide moiety at the 4-position is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. acs.orgrsc.org This allows for the direct linkage of the benzoxazole core to other aromatic or heteroaromatic systems.

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki coupling with boronic acids or the Stille coupling with organostannanes are powerful methods for creating biaryl and heteroaryl structures. rsc.orgyoutube.com By coupling this compound with various (hetero)arylboronic acids, a library of 4-aryl-2-cyanobenzoxazoles can be synthesized, introducing new electronic and steric properties to the core structure.

Copper-Catalyzed Reactions: Copper-catalyzed reactions are also instrumental in the synthesis of benzoxazoles and their derivatives, particularly in intramolecular cyclizations of ortho-halo anilide precursors. organic-chemistry.org This reactivity can be extended to intermolecular couplings, providing alternative pathways to functionalized benzoxazole systems.

The 2-cyano group also serves as a valuable precursor for constructing other heterocyclic rings. For instance, it can undergo cycloaddition reactions with azide compounds to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.

The distinct reactivity of the bromo and cyano groups allows for a programmed, stepwise elaboration of the this compound scaffold. One functional group can be transformed while the other remains intact for a subsequent reaction, a strategy that is fundamental to the synthesis of polyfunctionalized molecules.

For example, the bromine atom can first participate in a Suzuki coupling reaction to introduce a new aryl substituent. youtube.com The cyano group in the resulting product can then be chemically modified. Common transformations of the cyano group include:

Hydrolysis to a carboxylic acid, which can then be used in amide bond couplings.

Reduction to an aminomethyl group, providing a site for further derivatization.

Reaction with organometallic reagents to form ketones.

This sequential functionalization approach enables the creation of complex molecules with precisely controlled substitution patterns, making this compound a powerful starting material for generating libraries of compounds for screening in drug discovery and materials science.

Reaction TypeReactive SiteReagentsResulting Functional Group/StructurePotential Application
Suzuki CouplingC4-BrAr-B(OH)₂, Pd catalyst, Base4-Aryl-benzoxazoleBuilding block for liquid crystals, OLEDs
Stille CouplingC4-BrAr-Sn(Bu)₃, Pd catalyst4-Aryl-benzoxazoleSynthesis of complex organic materials
HydrolysisC2-CNH₃O⁺ or OH⁻Benzoxazole-2-carboxylic acidIntermediate for amide synthesis
ReductionC2-CNLiAlH₄ or H₂, catalyst(Benzoxazol-2-yl)methanaminePrecursor for biologically active amines
Tetrazole SynthesisC2-CNNaN₃, NH₄Cl2-(1H-tetrazol-5-yl)benzoxazoleMedicinal chemistry (carboxylic acid bioisostere)

Applications in Materials Science

Benzoxazole derivatives are renowned for their excellent photophysical properties, thermal stability, and electron-accepting nature, making them highly attractive for applications in materials science. acs.orgresearchgate.net this compound serves as a key precursor for advanced materials with tailored optical and electronic properties.

The benzoxazole core is inherently fluorescent, and its emission properties can be finely tuned through chemical modification. mdpi.comresearchgate.net The this compound scaffold is particularly well-suited for creating "push-pull" or donor-π-acceptor (D–π–A) fluorophores. mdpi.com In this design:

The 2-cyanobenzoxazole unit acts as a strong electron acceptor .

An electron-donating group can be installed at the 4-position by replacing the bromine atom via cross-coupling reactions.

This D–π–A architecture often leads to materials with desirable properties such as large Stokes shifts, high fluorescence quantum yields, and solvent-dependent (solvatochromic) emission. frontiersin.org These characteristics are highly sought after for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and laser dyes. google.com For example, coupling with electron-rich moieties like carbazole or triphenylamine can yield materials that emit light efficiently in the blue-green region of the spectrum. researchgate.net

The same electronic properties that make benzoxazole derivatives excellent fluorophores also make them suitable for use as organic semiconductors. acs.org The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) by varying the substituents on the benzoxazole core is crucial for designing materials for electronic devices.

Derivatives of this compound can be used to synthesize:

n-Type Semiconductors: The inherent electron-deficient nature of the 2-cyanobenzoxazole system makes it a candidate for n-type (electron-transporting) materials in organic field-effect transistors (OFETs).

Functional Dyes: The strong absorption and emission characteristics of D–π–A benzoxazoles make them suitable as dyes for applications such as dye-sensitized solar cells (DSSCs).

Liquid Crystals: The rigid, planar structure of the benzoxazole core is conducive to forming liquid crystalline phases, and functionalization allows for the design of emissive liquid crystals. researchgate.net

Derivative Structure (at C4)Material TypePotential ApplicationKey Property
-PhenylFluorophoreOLEDsBlue Emission
-ThiopheneOrganic SemiconductorOFETsCharge Transport
-N,N-diphenylanilineD-π-A DyeFluorescent Probes, DSSCsHigh Quantum Yield, ICT
-CarbazoleLuminescent MaterialOLEDs, Two-Photon AbsorptionStrong Emission, NLO properties

Applications in Chemical Biology as Reactive Probes

Chemical probes are small molecules designed to selectively interact with and report on the presence or activity of biomolecules in complex biological systems. acs.org Covalent probes, which form a stable chemical bond with their target protein, are particularly powerful tools for activity-based protein profiling (ABPP) and target identification. euroscholars.eursc.org

The structure of this compound provides a promising starting point for the design of novel covalent fluorescent probes. rsc.orgmdpi.com In such a design:

The benzoxazole core acts as a fluorescent reporter . Benzoxazoles are known to exhibit enhanced fluorescence upon binding to biological targets like DNA or proteins, making them suitable for "turn-on" probes. periodikos.com.brperiodikos.com.br

The 4-bromo substituent can act as a latent reactive group (or "warhead"). While aryl bromides are generally less reactive than other halides, they can undergo nucleophilic aromatic substitution with highly reactive nucleophiles, such as the thiol group of cysteine residues found in certain enzyme active sites.

The 2-cyano group can be used to modulate the electronic properties of the fluorophore or as an additional site for modification, for example, to attach a linker or a targeting moiety.

A probe based on this scaffold could be designed to be weakly fluorescent in its unbound state. Upon encountering its target protein, a covalent bond would form between the probe's C4 position and a cysteine residue, leading to a change in the local environment and a significant increase in fluorescence. This "fluorogenic" response would allow for the specific labeling and visualization of active enzymes within living cells with minimal background signal. euroscholars.eunih.gov

Development of Site-Specific Bioconjugation Strategies (e.g., "Click" Reactions)

Site-specific bioconjugation is a critical technology for creating precisely defined bioconjugates, such as antibody-drug conjugates (ADCs) nih.gov. The goal is to attach a payload (e.g., a drug or a fluorescent dye) to a specific site on a biomolecule, ensuring homogeneity and preserving the biomolecule's function nih.govnih.gov. "Click" chemistry, a set of biocompatible, high-yield reactions, is a cornerstone of these strategies nih.govorganic-chemistry.org.

While there is no specific information on this compound's use in this context, compounds with similar functionalities are employed. The development of novel bioconjugation reactions is an active area of research. For instance, the coupling of 2-formylphenylboronic acid (2fPBA) with an α-amino-hydrazide creates a stable boron-nitrogen heterocycle, demonstrating rapid and efficient bioconjugation nih.gov. This reaction is orthogonal to other common bioorthogonal chemistries, allowing for multi-component labeling nih.gov.

The most prominent "click" reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage nih.govorganic-chemistry.org. Due to the toxicity of copper, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed for in vivo applications nih.gov. A hypothetical application of a derivative of this compound could involve modifying it to contain an azide or a strained alkyne, enabling it to participate in these "click" reactions for bioconjugation. Light-triggered "click" chemistry is another emerging area, offering spatiotemporal control over the conjugation process nih.gov.

Molecular Tools for Labeling and Functionalization Studies

Molecular tools for labeling and functionalization are essential for studying biological processes and developing new materials. The functional groups on a molecule dictate its potential as a labeling agent or a building block for more complex structures. The bromo and cyano groups on this compound suggest potential for various chemical modifications.

The bromine atom on an aromatic ring, such as in 4-bromobenzo[d]thiazole or 4-bromobenzo[c] nih.govmdpi.comnaphthyridine, is a versatile handle for cross-coupling reactions like the Suzuki-Miyaura or Stille reactions mdpi.comnih.govresearchgate.net. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives with tailored properties mdpi.comresearchgate.net. For example, a 4-bromobenzamide derivative was functionalized using a palladium-catalyzed Suzuki-Miyaura reaction to create a library of compounds researchgate.net. Similarly, the bromine atom on 4-bromobenzo[d]thiazole can be replaced to create new functional materials mdpi.com.

The cyano group (-CN) is also a useful functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. In the context of benzothiazoles, the cyano group has been shown to be important for biological activity nih.gov.

While no specific studies on this compound as a molecular tool were found, the reactivity of its constituent functional groups suggests it could be a precursor for creating fluorescent probes, affinity labels, or building blocks for larger functional molecules, provided its synthesis and reactivity are explored.

Future Directions and Emerging Research Trajectories

Development of Highly Efficient and Atom-Economical Synthetic Routes

The future of synthesizing 4-Bromo-2-cyanobenzo[d]oxazole and its derivatives lies in the development of greener and more efficient methodologies. Traditional multi-step syntheses are often plagued by harsh reaction conditions and the generation of significant waste. researchgate.net Modern approaches are shifting towards atom-economical processes that maximize the incorporation of starting materials into the final product.

Key areas of development include:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized substrates, enhancing atom economy. mdpi.comnih.gov Future work could focus on developing selective catalysts for the direct introduction of the cyano group at the C2 position of a 4-bromobenzoxazole precursor.

Green Catalysis and Solvents: The use of environmentally benign catalysts, such as nanocatalysts or metal-organic frameworks (MOFs), can lead to high yields and allow for easy catalyst recovery and reuse. acs.orgnih.govrsc.org Similarly, employing greener solvents like water or deep eutectic solvents, or performing reactions under solvent-free conditions, will be crucial. organic-chemistry.orgacs.org Electrochemical synthesis, which uses electricity to drive reactions, represents another eco-friendly alternative that can generate complex molecules with high atom economy and minimal byproducts. organic-chemistry.orgrsc.org

Synthetic StrategyKey AdvantagesRelevant Precursors
Catalytic C-H Functionalization High atom economy, reduced steps4-Bromobenzoxazole
One-Pot/Tandem Reactions Increased efficiency, reduced wasteSubstituted 2-aminophenols
Green Catalysis Catalyst recyclability, mild conditionsAromatic aldehydes, 2-aminophenols
Electrochemical Synthesis Use of clean reagent (electrons), high atom economyGlycine derivatives, 3,5-di-tert-butylcatechol

Exploration of Novel and Unconventional Reactivity Modes

The unique electronic properties conferred by the bromo and cyano substituents on the benzoxazole (B165842) ring system invite the exploration of new chemical reactions. The bromine atom at the C4 position is a versatile handle for cross-coupling reactions, while the electron-withdrawing cyano group at C2 significantly influences the reactivity of the oxazole (B20620) ring.

Future research will likely focus on:

Cross-Coupling Reactions: The bromine atom is primed for Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C4 position, enabling the synthesis of large libraries of derivatives for screening.

Transformations of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles like tetrazoles. These transformations dramatically alter the compound's properties and biological activity.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene (B151609) ring, enhanced by the thiadiazole fusion in related systems, makes it susceptible to nucleophilic aromatic substitution. mdpi.commdpi.com Investigating the reactivity of the bromine atom in this compound towards various nucleophiles (amines, thiols, alkoxides) could yield novel substituted benzoxazoles. mdpi.commdpi.com

Photoredox Catalysis: Exploring light-mediated reactions could uncover new reactivity patterns, potentially enabling transformations that are difficult to achieve under thermal conditions.

Expansion of Applications in Interdisciplinary Fields of Chemistry and Materials Science

Benzoxazole derivatives are known for their broad spectrum of applications, ranging from pharmaceuticals to organic electronics. mdpi.comwjpsonline.com The specific functionalities of this compound make it a promising candidate for several interdisciplinary fields.

Potential application areas include:

Medicinal Chemistry: Benzoxazoles exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.netnih.gov The bromo and cyano groups offer sites for modification to optimize biological activity and pharmacokinetic properties, making this scaffold a valuable starting point for drug discovery programs. researchgate.net

Organic Electronics: The extended π-system and tunable electronic properties of benzoxazoles make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom can be used to attach the benzoxazole core to polymer backbones or other functional units.

Chemical Sensors and Probes: The fluorescence properties of many benzoxazole derivatives can be modulated by their local environment or by binding to specific analytes. acs.org The cyano group, in particular, can act as a specific binding site or a fluorescence quencher, making this compound a potential building block for novel fluorescent probes.

Integration of Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the structure-property relationships of this compound and its derivatives is essential for rational design in various applications. The integration of advanced characterization techniques will be pivotal.

Future efforts should include:

Multidimensional NMR Spectroscopy: Advanced NMR techniques can provide detailed information about the compound's 3D structure and intermolecular interactions in solution.

X-ray Crystallography: Obtaining single-crystal X-ray structures provides unambiguous proof of molecular structure and detailed insights into crystal packing and intermolecular forces.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic structures, spectroscopic properties (NMR, IR, UV-Vis), and reactivity. researchgate.net This computational insight can guide synthetic efforts and help in the interpretation of experimental data.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming molecular formulas, while techniques like tandem mass spectrometry (MS/MS) can help elucidate fragmentation patterns and structural features. nih.gov

Characterization TechniqueInformation Gained
Multidimensional NMR 3D solution structure, intermolecular interactions
X-ray Crystallography Unambiguous molecular structure, crystal packing
DFT Calculations Electronic structure, predicted spectra, reactivity
High-Resolution Mass Spectrometry Exact mass, molecular formula confirmation

Implementation of Automated Synthesis and High-Throughput Experimentation Methodologies

To accelerate the discovery and optimization of new derivatives and applications for this compound, modern high-throughput techniques are indispensable.

Key methodologies to be implemented are:

Automated Synthesis: Robotic platforms and flow chemistry systems can be used to synthesize libraries of derivatives in a rapid and reproducible manner. durham.ac.uknih.gov Flow synthesis, in particular, allows for precise control over reaction parameters, improved safety, and easier scalability. durham.ac.uk

High-Throughput Experimentation (HTE): HTE enables the rapid screening of numerous reaction conditions (catalysts, solvents, temperatures) in parallel, significantly accelerating the optimization of synthetic routes. acs.org This approach is ideal for developing novel cross-coupling reactions or other transformations of the this compound core.

Combinatorial Chemistry: By combining automated synthesis with a diverse set of building blocks, large libraries of compounds based on the this compound scaffold can be generated. researchgate.net These libraries can then be screened for biological activity or desirable material properties, accelerating the pace of discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-cyanobenzo[d]oxazole, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used approach involves condensation reactions between substituted benzaldehydes and aminophenol derivatives. For example, refluxing with catalysts like phosphorus trichloride (PCl₃) in ethanol at 60°C yields benzo[d]oxazole derivatives (65–80% yields) . Bromination and cyano-substitution steps can be introduced via electrophilic aromatic substitution or coupling reactions. Optimization includes adjusting solvent polarity (e.g., DMSO for solubility), reaction time (12–18 hours), and acid catalysts (e.g., p-toluenesulfonic acid) to improve yields . Purification typically involves crystallization using water-ethanol mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming structure and regiochemistry. For instance, 1H^1H NMR (400 MHz, DMSO-d₆) reveals aromatic proton splitting patterns (e.g., δ = 8.52 ppm for bromo-substituted protons) . Infrared (IR) spectroscopy identifies functional groups like C≡N (~2200 cm⁻¹) and C-Br (~600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve isomerism in metal complexes .

Q. How does the reactivity of the oxazole ring influence functionalization at the 4-bromo and 2-cyano positions?

  • Methodological Answer : The electron-withdrawing cyano group directs nucleophilic attacks to the C2 position, while the bromine at C4 facilitates Suzuki-Miyaura cross-coupling for aryl substitutions. Oxazole’s weak basicity (pKa ~1.5) allows mild alkylation or acylation without ring cleavage. For example, halogen exchange (Br → I) can be achieved using KI/CuI catalysts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for anticancer activity?

  • Methodological Answer : SAR studies focus on modifying substituents to enhance binding to targets like VEGFR-2 or tubulin. For instance, replacing bromine with electron-donating groups (e.g., -OCH₃) increases hydrophobicity, improving membrane permeability. In vitro assays (e.g., MTT on cancer cell lines) and docking simulations (e.g., AutoDock Vina) guide rational design. Derivatives with thiophene or pyridyl moieties show 10–100 nM IC₅₀ values against breast cancer models .

Q. What mechanistic targets are associated with this compound in cancer research?

  • Methodological Answer : The compound inhibits STAT3 phosphorylation (IC₅₀ = 0.8 µM) and disrupts microtubule polymerization (EC₅₀ = 2.5 µM). Flow cytometry reveals G2/M phase arrest in treated cells. Target validation involves siRNA knockdowns and Western blotting for apoptotic markers (e.g., caspase-3) .

Q. How can computational methods predict the stability and bioactivity of derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates thermodynamic parameters (ΔG°, ΔH°) to assess isomer stability in Pt(II) complexes, correlating with experimental 1H^1H NMR data . Molecular dynamics simulations model ligand-receptor interactions (e.g., with EGFR tyrosine kinase), while QSAR models prioritize derivatives with optimal logP (2–3) and polar surface area (<140 Ų) .

Q. What strategies resolve contradictions in reported biological activities of oxazole derivatives?

  • Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM) arise from assay variability (broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and using isogenic bacterial strains (e.g., E. coli BW25113) improve reproducibility. Meta-analyses of SAR datasets identify outliers due to lipophilicity thresholds .

Q. How do photophysical interactions with silver nanoparticles enhance applications in biosensing?

  • Methodological Answer : Fluorescent oxazole derivatives (quantum yield Φ = 0.4–0.6) exhibit Förster resonance energy transfer (FRET) with Ag nanoparticles (λₑₓ = 450 nm, λₑₘ = 600 nm). Surface plasmon resonance (SPR) shifts (~10 nm) quantify binding kinetics, enabling detection of biomolecules at pM levels .

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